molecular formula C17H25N3O3 B2704175 1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203322-08-0

1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2704175
CAS No.: 1203322-08-0
M. Wt: 319.405
InChI Key: INDFRKZCZSBXAH-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butyl group, a methoxyacetyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroquinoline ring. The methoxyacetyl group is then introduced via an acylation reaction, followed by the addition of the tert-butyl group through a tert-butylation process. The final step involves the formation of the urea linkage, which can be accomplished using phosgene or a suitable isocyanate under controlled conditions.

Chemical Reactions Analysis

1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with similar compounds, such as:

    tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate: This compound shares the tert-butyl and methoxyacetyl groups but has a different core structure.

    tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate: This compound also features a tert-butyl and methoxyacetyl group but differs in its overall structure and properties.

    N-tert-butyl-2-[(2-methoxyacetyl)amino]benzamide: This compound has a similar methoxyacetyl group but differs in its core structure and functional groups.

Properties

IUPAC Name

1-tert-butyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)19-16(22)18-13-8-7-12-6-5-9-20(14(12)10-13)15(21)11-23-4/h7-8,10H,5-6,9,11H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFRKZCZSBXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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